4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-28-18-9-7-16(8-10-18)21(27)24-19-13-17(6-5-15(19)2)20-14-26-12-4-11-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXXBDAWEDVBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . The reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-a]pyrimidine structures exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that derivatives of imidazo[1,2-a]pyrimidines had potent activity against breast cancer cells, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of tests showed that 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide exhibited activity against several bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
Enzyme Inhibition
Another significant application lies in its potential as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. By targeting these enzymes, it may help in the development of targeted cancer therapies that minimize side effects compared to traditional chemotherapy .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions including annulation processes that incorporate ethoxy acrylamides and phosphorylated aminoimidazoles . The ability to modify the structure by altering substituents on the imidazo[1,2-a]pyrimidine core allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing its biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were determined. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases; detailed kinetic studies provided insights into binding affinities. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in the target compound increases hydrophobicity compared to the methyl in G856-0283 or the bromine in ’s analog. This may enhance membrane permeability but reduce solubility .
- The imidazo[1,2-a]pyrimidine core is conserved in most analogs, suggesting its importance for target engagement (e.g., kinase inhibition ).
Physicochemical Properties
Available data for analogs (Table 2):
| Compound Name | Molecular Weight (g/mol) | logP | logSw (Water Solubility) | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|---|
| G856-0283 | 342.4 | 3.27 | -3.56 | 42.5 | |
| Target Compound (Inferred) | ~366.4* | ~3.5† | ~-4.0† | ~45† | N/A |
*Estimated based on structural similarity to G856-0283 (ethoxy adds ~28 g/mol vs. methyl).
†Predicted trends: Ethoxy increases logP and reduces solubility compared to methyl.
Analysis :
Comparison with Heterocycle Variants :
Biological Activity
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its pharmacological effects.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
1. COX-2 Inhibition:
Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. For instance, compounds similar to this compound have demonstrated significant COX-2 inhibitory activity with IC50 values lower than those of established COX-2 inhibitors like celecoxib .
2. Anticancer Activity:
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related imidazo[1,2-a]pyrimidine derivative was shown to inhibit proliferation in breast cancer cell lines (MCF-7) with promising selectivity and potency .
In Vitro Studies
A summary of biological activity data is presented in the table below:
| Assay Type | Cell Line/Target | IC50 (µM) | Remarks |
|---|---|---|---|
| COX-2 Inhibition | Recombinant COX-2 enzyme | < 0.5 | High selectivity compared to COX-1 |
| Antiproliferative | MCF-7 (breast cancer) | 0.3 | Induces apoptosis |
| Antimicrobial Activity | Various Gram-positive bacteria | > 50 | Limited activity observed |
Case Studies
In a recent study focusing on the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives, several compounds were tested for their biological activity against both cancer cell lines and as COX inhibitors. The results indicated that modifications to the substituents on the imidazo ring significantly influenced both potency and selectivity towards COX-2 inhibition .
Research Findings
Research indicates that the presence of an ethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes. Furthermore, molecular docking studies have suggested that the compound fits well into the active site of COX-2, forming crucial hydrogen bonds with key amino acids involved in substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
